舒巴坦-氨苄西林

描述

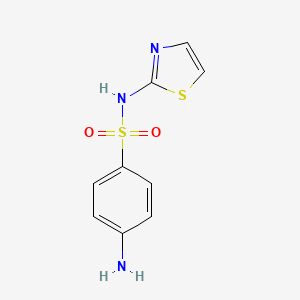

Sultamicillin is a mutual prodrug of ampicillin and sulbactam . It is used in the treatment of infections caused by beta-lactamase-producing bacteria .

Synthesis Analysis

The production of sultamicillin involves high-performance liquid chromatography (HPLC) for in-process control . The process is carried out on a C18 column using phosphate buffer (pH 4.0), acetonitrile in the ratio 60:40 respectively as a mobile phase at a flow rate of 1mL/min .

Molecular Structure Analysis

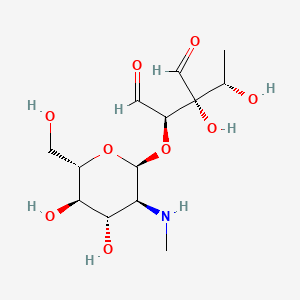

Sultamicillin has a molecular formula of C25H30N4O9S2, an average mass of 594.657 Da, and a monoisotopic mass of 594.145447 Da .

Chemical Reactions Analysis

Sultamicillin is involved in various chemical reactions, including halogenation, high-pressure reactions, hydrogenation, and others .

Physical And Chemical Properties Analysis

Sultamicillin has a molecular formula of C25H30N4O9S2, an average mass of 594.657 Da, and a monoisotopic mass of 594.145447 Da .

科学研究应用

克服抗生素耐药性

舒巴坦-氨苄西林已被公认为对抗生素耐药性的作用。它是一种前药,将氨苄西林和舒巴坦结合在一起,显著增强氨苄西林的抗菌活性。 这种组合对耐药性细菌菌株特别有效,如金黄色葡萄球菌(耐甲氧西林)和粪肠球菌(耐万古霉素),这些菌株是医院获得性感染的常见罪魁祸首 .

呼吸道感染

在治疗呼吸道感染方面,舒巴坦-氨苄西林在急性病和慢性病中都显示出疗效。 它能够对抗多种细菌,使其成为经验性治疗的宝贵选择,尤其是在致病菌尚未立即确定的情况下 .

泌尿道感染

舒巴坦-氨苄西林的有效性也扩展到复杂的泌尿道感染(UTIs)。 研究发现,与头孢氨苄等其他抗生素相比,舒巴坦-氨苄西林在治疗复杂性尿路感染患者方面具有更好的疗效,为临床医生治疗此类感染提供了一种可靠的选择 .

皮肤和软组织感染

这种抗生素也用于治疗皮肤和软组织感染。其广谱活性确保覆盖常见的病原体,包括那些对其他治疗方法耐药的病原体。 在这方面,舒巴坦-氨苄西林与其他抗生素,如氯唑西林和氟氯西林相比,具有优势 .

产科和妇科感染

舒巴坦-氨苄西林应用于产科和妇科感染,提供了一种有效的口服治疗选择。 其药代动力学特性允许充分的组织穿透,这对治疗此类感染至关重要 .

耳鼻喉感染

对于耳鼻喉感染,舒巴坦-氨苄西林提供了一种强大的治疗选择。 其疗效已在急性中耳炎等疾病中得到证实,与其他一线治疗相比,舒巴坦-氨苄西林的疗效相当 .

淋病治疗

尽管由于有更具针对性的疗法可用,舒巴坦-氨苄西林不是治疗淋病的首选,但它已被用于治疗这种性传播感染。 它提供了一种替代方法,尤其是在其他治疗方法可能不适合的情况下 .

腹腔内感染的经验性治疗

由于氨苄西林和舒巴坦的组合增强了活性,舒巴坦-氨苄西林有时被用作腹腔内感染的经验性治疗。 这使其成为在确定特定病原体之前,这些感染的初始管理中的宝贵工具 .

作用机制

Target of Action

Sultamicillin is a mutual prodrug of ampicillin and sulbactam . The primary targets of sultamicillin are the penicillin-binding proteins (PBPs) in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis. Sulbactam, a component of sultamicillin, is a β-lactamase inhibitor that targets β-lactamase-producing bacteria .

Mode of Action

Sultamicillin, upon absorption, releases ampicillin and sulbactam into the system . Ampicillin prevents bacterial cell wall synthesis by binding to one or more of the PBPs, resulting in the inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . This action disrupts the bacterial cell wall, leading to bacterial cell death. Sulbactam, on the other hand, inhibits β-lactamases, enzymes produced by certain bacteria that provide resistance to β-lactam antibiotics like ampicillin . This inhibition extends the antibacterial activity of ampicillin to β-lactamase-producing strains of bacteria .

Biochemical Pathways

The key biochemical pathway affected by sultamicillin is the synthesis of bacterial cell walls. By inhibiting the final transpeptidation step of peptidoglycan synthesis, sultamicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Sultamicillin has a bioavailability of 80%, indicating that it is well-absorbed from the gut . The excretion of sultamicillin is mainly via the kidneys .

Result of Action

The molecular effect of sultamicillin’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective treatment of infections caused by β-lactamase-producing bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like sultamicillin. Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of antibiotic resistance.

安全和危害

未来方向

Sultamicillin has been used in trials studying the prevention and treatment of Ventilator Associated Pneumonia and Chronic Obstructive Pulmonary Disease (COPD) . It is also used for the treatment of bacterial infections of the upper and lower respiratory tract, the kidneys and urinary tract, skin and soft tissues, among other organs .

生化分析

Biochemical Properties

Sultamicillin is hydrolyzed by enzymes in the intestinal wall, releasing sulbactam and ampicillin in equimolar proportions . No intact Sultamicillin reaches the portal circulation at the doses used clinically .

Temporal Effects in Laboratory Settings

The effects of Sultamicillin in laboratory settings are time-dependent, with the drug being rapidly hydrolyzed after oral administration to release sulbactam and ampicillin . The bioavailability for both drugs from Sultamicillin as estimated from both plasma and urine pharmacokinetics was better than 80% .

Metabolic Pathways

Sultamicillin is hydrolyzed in the intestinal wall to release sulbactam and ampicillin . These two compounds are then absorbed and distributed throughout the body, where they exert their antibacterial effects.

Transport and Distribution

After oral administration, Sultamicillin is rapidly hydrolyzed in the intestinal wall to sulbactam and ampicillin, which are then absorbed into the bloodstream . These compounds are distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids.

属性

IUPAC Name |

[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYGFNJSCUDTBT-PMLPCWDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010077 | |

| Record name | Sultamicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76497-13-7 | |

| Record name | Sultamicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultamicillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultamicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sultamicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULTAMICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)

![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)